4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a morpholine ring, and a phenyl group attached to a triazine core. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution: The final step involves the substitution of the chlorine atoms on the triazine ring with morpholine and phenylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)hydrazinyl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- N-(4-chlorophenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- N-Benzyl-4-[(2E)-2-(4-bromobenzylidene)hydrazino]-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20BrN7O |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-N-[(E)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H20BrN7O/c21-17-9-5-4-6-15(17)14-22-27-19-24-18(23-16-7-2-1-3-8-16)25-20(26-19)28-10-12-29-13-11-28/h1-9,14H,10-13H2,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
ZVMRGQUNVFYBIW-HYARGMPZSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)NC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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